

Physicochemical Properties of Ethanesulfonyl Chloride

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Compound of Interest

Compound Name: *Ethanesulfonyl chloride*

Cat. No.: *B166125*

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Ethanesulfonyl chloride, also known as ethylsulfonyl chloride, is a colorless to light yellow transparent liquid.^{[1][2]} It is a highly reactive compound used extensively as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.^{[1][2]} Below is a summary of its key quantitative data.

Property	Value
Molecular Formula	C ₂ H ₅ ClO ₂ S ^{[1][3][4]}
Molecular Weight	128.58 g/mol ^{[1][3][4]}
CAS Number	594-44-5 ^{[1][3][4]}
Density	1.357 g/mL at 25 °C ^{[1][3]}
Boiling Point	177 °C ^{[1][3]}
Melting Point	-70 °C ^[1]
Refractive Index	n _{20/D} 1.452 ^[3]
Flash Point	83.3 °C ^[1]
Solubility	Soluble in diethyl ether and dichloromethane; decomposes in water and ethanol. ^{[1][5]}

Synthetic Methodology: Synthesis of Ethanesulfonyl Chloride

The synthesis of **ethanesulfonyl chloride** can be achieved through various routes. One common laboratory-scale method involves the oxidative chlorination of ethyl thiocyanate.

Experimental Protocol: From Ethyl Thiocyanate

This protocol is based on the reaction of ethyl thiocyanate with chlorine gas in an aqueous medium.

Materials:

- Ethyl thiocyanate (200 g)
- Deionized water (200 mL)
- Chlorine gas
- Diethyl ether
- Sodium disulfide solution
- Sodium carbonate solution
- Anhydrous calcium chloride
- Compressed air

Equipment:

- Reaction vessel equipped with a mechanical stirrer and a gas inlet tube
- Ice bath
- Separatory funnel
- Distillation apparatus (for fractional distillation under reduced pressure)

Procedure:

- Suspend 200 g of ethyl thiocyanate in 200 mL of water in the reaction vessel.
- Cool the suspension to 0-5 °C using an ice bath while stirring vigorously.
- Bubble chlorine gas through the suspension. Maintain the temperature between 0-5 °C.
- Continue the addition of chlorine until the reaction mixture maintains a persistent yellow color.
- Once the reaction is complete, stop the chlorine flow and purge the excess chlorine from the mixture using compressed air.
- Transfer the mixture to a separatory funnel and separate the oily layer (the product).
- Extract the aqueous layer with diethyl ether to recover any dissolved product. Combine the ether extracts with the oily layer.
- Wash the combined organic phase successively with sodium disulfide solution and sodium carbonate solution to remove impurities.
- Dry the organic layer over anhydrous calcium chloride.
- Filter off the drying agent and remove the diethyl ether by distillation.
- Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 71-72 °C (at 2.67 kPa). This procedure yields approximately 230 g (about 79% yield) of **ethanesulfonyl chloride**.^[2]

Another established method involves the reaction of ethyl mercaptan with chlorine gas in the dark in an aqueous solvent, which is kept at a temperature below 20°C.^[5]

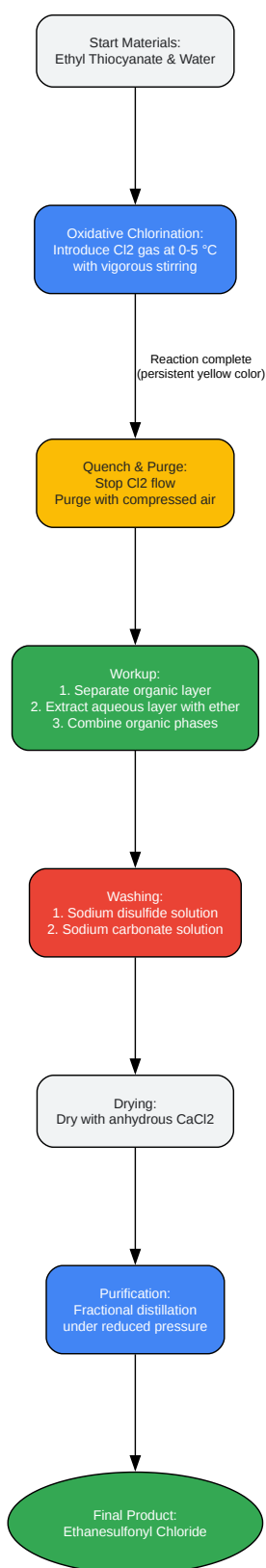
Applications in Synthesis

Ethanesulfonyl chloride is a versatile reagent primarily used for the introduction of the ethanesulfonyl group (EtSO₂-) into molecules. Its high reactivity makes it a valuable intermediate in the synthesis of:

- Sulfonamides: By reacting with primary or secondary amines. Ethane sulfonamide and its derivatives are intermediates for sulfa drugs and sulfonylurea herbicides.[1]
- Sulfonate Esters: By reacting with alcohols.
- Specialty Chemicals: It is an intermediate in the preparation of sulfonyl-substituted imides, methide lithium salts, and fluorinated surfactants like pentafluoroethanesulfonyl fluoride.[1][5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **ethanesulfonyl chloride** from ethyl thiocyanate.



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Caption: Workflow for the synthesis of **ethanesulfonyl chloride**.

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- To cite this document: BenchChem. [Physicochemical Properties of Ethanesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166125#ethanesulfonyl-chloride-molecular-weight-and-formula>]

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